molecular formula C14H10F2O2 B6398298 3-Fluoro-4-(3-fluoro-2-methylphenyl)benzoic acid, 95% CAS No. 1261932-64-2

3-Fluoro-4-(3-fluoro-2-methylphenyl)benzoic acid, 95%

Cat. No. B6398298
CAS RN: 1261932-64-2
M. Wt: 248.22 g/mol
InChI Key: JDHURGNYHWDVPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(3-fluoro-2-methylphenyl)benzoic acid (3F4F2MB) is a compound derived from benzoic acid with a unique structure, containing two fluorine atoms and one methyl group. It is a highly versatile compound with a wide range of applications in both synthetic and scientific research.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-fluoro-2-methylphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed that the unique structure of the compound allows it to interact with biological systems in a variety of ways. For example, 3-Fluoro-4-(3-fluoro-2-methylphenyl)benzoic acid, 95% has been shown to interact with proteins, enzymes, and receptors, and to affect the activity of these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-(3-fluoro-2-methylphenyl)benzoic acid, 95% are not yet fully understood. However, studies in animals and cell cultures have shown that 3-Fluoro-4-(3-fluoro-2-methylphenyl)benzoic acid, 95% can affect a variety of biological processes, including inflammation, cell proliferation, and apoptosis. Additionally, 3-Fluoro-4-(3-fluoro-2-methylphenyl)benzoic acid, 95% has been shown to have anti-bacterial and anti-fungal properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-Fluoro-4-(3-fluoro-2-methylphenyl)benzoic acid, 95% in lab experiments is its high purity. The 95% pure product is ideal for experiments that require high levels of accuracy and precision. Additionally, 3-Fluoro-4-(3-fluoro-2-methylphenyl)benzoic acid, 95% is relatively easy to synthesize and can be stored for long periods of time without significant degradation. However, 3-Fluoro-4-(3-fluoro-2-methylphenyl)benzoic acid, 95% is a highly reactive compound and can be unstable in certain conditions. It is important to take proper safety precautions when handling 3-Fluoro-4-(3-fluoro-2-methylphenyl)benzoic acid, 95% in the lab.

Future Directions

Given its unique structure and wide range of applications, 3-Fluoro-4-(3-fluoro-2-methylphenyl)benzoic acid, 95% has the potential to be used in a variety of future research directions. Potential future directions include the development of novel drugs, medical imaging agents, and materials. Additionally, further research into the biochemical and physiological effects of 3-Fluoro-4-(3-fluoro-2-methylphenyl)benzoic acid, 95% could lead to a better understanding of its mechanism of action. Finally, further research into the synthesis of 3-Fluoro-4-(3-fluoro-2-methylphenyl)benzoic acid, 95% could lead to improvements in the purity and yield of the product.

Synthesis Methods

3-Fluoro-4-(3-fluoro-2-methylphenyl)benzoic acid, 95% can be synthesized from benzoic acid and fluoromethylbenzene. The reaction begins with the nucleophilic addition of fluoromethylbenzene to benzoic acid, followed by a dehydration reaction to form the desired product. The reaction can be catalyzed by a Lewis acid, such as boron trifluoride, and the reaction proceeds in aqueous solution. The reaction yields a 95% pure product, with a yield of approximately 80%.

Scientific Research Applications

3-Fluoro-4-(3-fluoro-2-methylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications, including drug discovery, medical imaging, and materials science. In drug discovery, 3-Fluoro-4-(3-fluoro-2-methylphenyl)benzoic acid, 95% has been used to synthesize novel compounds with potential therapeutic applications. In medical imaging, 3-Fluoro-4-(3-fluoro-2-methylphenyl)benzoic acid, 95% has been used to create contrast agents for MRI and CT scans. In materials science, 3-Fluoro-4-(3-fluoro-2-methylphenyl)benzoic acid, 95% has been used to create a variety of materials with unique properties.

properties

IUPAC Name

3-fluoro-4-(3-fluoro-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-10(3-2-4-12(8)15)11-6-5-9(14(17)18)7-13(11)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHURGNYHWDVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689251
Record name 2,3'-Difluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261932-64-2
Record name 2,3'-Difluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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